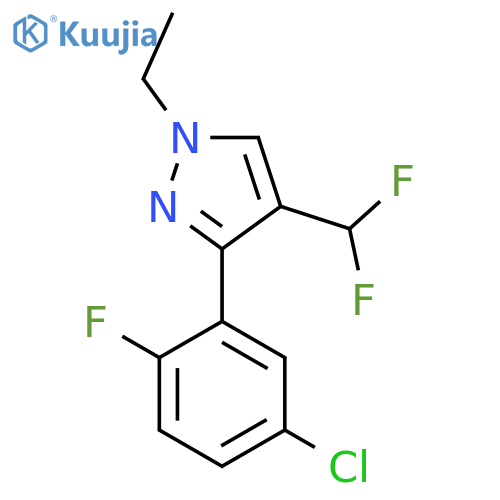

Cas no 2138368-71-3 (3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole)

3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- EN300-840967

- 2138368-71-3

- 3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole

-

- インチ: 1S/C12H10ClF3N2/c1-2-18-6-9(12(15)16)11(17-18)8-5-7(13)3-4-10(8)14/h3-6,12H,2H2,1H3

- InChIKey: QYIZDOYITAKOOH-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C(=C1)C1C(C(F)F)=CN(CC)N=1)F

計算された属性

- せいみつぶんしりょう: 274.0484605g/mol

- どういたいしつりょう: 274.0484605g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 17.8Ų

3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-840967-2.5g |

3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole |

2138368-71-3 | 95% | 2.5g |

$2660.0 | 2024-05-21 | |

| Enamine | EN300-840967-5.0g |

3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole |

2138368-71-3 | 95% | 5.0g |

$3935.0 | 2024-05-21 | |

| Enamine | EN300-840967-10.0g |

3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole |

2138368-71-3 | 95% | 10.0g |

$5837.0 | 2024-05-21 | |

| Enamine | EN300-840967-1.0g |

3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole |

2138368-71-3 | 95% | 1.0g |

$1357.0 | 2024-05-21 | |

| Enamine | EN300-840967-0.25g |

3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole |

2138368-71-3 | 95% | 0.25g |

$1249.0 | 2024-05-21 | |

| Enamine | EN300-840967-0.5g |

3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole |

2138368-71-3 | 95% | 0.5g |

$1302.0 | 2024-05-21 | |

| Enamine | EN300-840967-0.1g |

3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole |

2138368-71-3 | 95% | 0.1g |

$1195.0 | 2024-05-21 | |

| Enamine | EN300-840967-0.05g |

3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole |

2138368-71-3 | 95% | 0.05g |

$1140.0 | 2024-05-21 |

3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole 関連文献

-

1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

4. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazoleに関する追加情報

3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole: A Comprehensive Overview

3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole (CAS No. 2138368-71-3) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazoles, which are known for their diverse pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of this compound.

Chemical Structure and Properties

The chemical structure of 3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole is characterized by a pyrazole ring substituted with a 5-chloro-2-fluorophenyl group at the 3-position and a difluoromethyl group at the 4-position. The ethyl group is attached to the 1-position of the pyrazole ring. The presence of these substituents imparts unique physical and chemical properties to the molecule. For instance, the chloro and fluoro substituents on the phenyl ring enhance the lipophilicity of the compound, which can influence its bioavailability and cellular uptake. The difluoromethyl group is known to increase metabolic stability and can contribute to the compound's biological activity.

Synthesis Methods

The synthesis of 3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole has been reported in several studies. One common approach involves the reaction of 3-(5-chloro-2-fluorophenyl)-4-hydrazinylpentanenitrile with difluoroacetic acid in the presence of a base such as potassium carbonate. This method yields high purity and good yields of the target compound. Another approach involves the condensation of 3-(5-chloro-2-fluorophenyl)-4-hydrazinylpentanenitrile with difluoroacetyl chloride in an appropriate solvent like dichloromethane. Both methods have been optimized to minimize side reactions and improve overall efficiency.

Biological Activities

3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole has been investigated for its potential biological activities in various in vitro and in vivo models. Recent studies have shown that this compound exhibits significant anti-inflammatory properties by inhibiting key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has demonstrated potent antifungal activity against several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve disruption of fungal cell membranes and inhibition of essential metabolic pathways.

In cancer research, 3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole has shown promising anticancer effects by inducing apoptosis in various cancer cell lines. Studies have reported that it can inhibit cell proliferation and induce cell cycle arrest at the G0/G1 phase. The compound also exhibits selective toxicity towards cancer cells while sparing normal cells, making it a potential candidate for further development as an anticancer agent.

Potential Applications

The diverse biological activities of 3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole make it a valuable candidate for various therapeutic applications. In the field of anti-inflammatory drugs, its ability to inhibit COX and LOX enzymes suggests potential use in treating inflammatory conditions such as arthritis and inflammatory bowel disease (IBD). Its antifungal properties make it a promising candidate for developing new antifungal agents to combat drug-resistant fungal infections.

In oncology, the compound's ability to induce apoptosis and inhibit cell proliferation in cancer cells highlights its potential as a novel anticancer agent. Further preclinical studies are warranted to evaluate its efficacy and safety in animal models before advancing to clinical trials. Additionally, its selective toxicity towards cancer cells could reduce side effects associated with conventional chemotherapy.

Conclusion

3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole (CAS No. 2138368-71-3) is a multifaceted compound with significant potential in medicinal chemistry. Its unique chemical structure confers desirable physical and chemical properties that enhance its biological activities. Ongoing research continues to uncover new applications for this compound, particularly in anti-inflammatory, antifungal, and anticancer therapies. As more studies are conducted, it is likely that this compound will play an increasingly important role in drug development and clinical practice.

2138368-71-3 (3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole) 関連製品

- 1354023-63-4(Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate)

- 1536714-20-1(1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol)

- 1806914-21-5(4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine)

- 1542273-70-0(1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol)

- 90557-39-4(BENZENEACETONITRILE, 5-AMINO-2-METHOXY-)

- 887875-75-4(3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide)

- 1805430-17-4(2-Cyano-5-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde)

- 9012-25-3(Catechol O-methyltransferase)

- 946303-65-7(1-(4-fluorophenyl)-3-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea)

- 1416438-46-4(Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate)